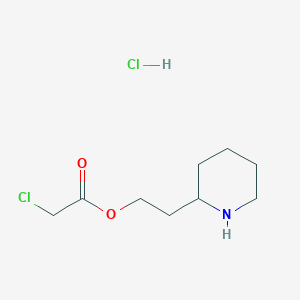

![molecular formula C11H17ClN4O2 B1441853 tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate CAS No. 1353499-76-9](/img/structure/B1441853.png)

tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate

概要

説明

“tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate” is a chemical compound123. However, detailed information about this specific compound is not readily available in the sources I found.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate” in the sources I found3.

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray diffraction studies4. However, specific information about the molecular structure of “tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate” is not readily available in the sources I found15.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. Unfortunately, I couldn’t find specific information on the chemical reactions of “tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate” in the sources I found64.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more15. However, specific information about the physical and chemical properties of “tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate” is not readily available in the sources I found.科学的研究の応用

Microbial Degradation and Bioremediation

Microbial degradation and fate of fuel oxygenates such as tert-butyl ether compounds in soil and groundwater have been extensively studied. The biodegradation involves various microorganisms capable of degrading these compounds aerobically, using them as a carbon and energy source or via cometabolism. Genes facilitating the transformation, and the role of co-contaminants in either limiting or enhancing the biodegradation process, are significant factors in this context (Thornton et al., 2020).

Environmental Contamination and Cleanup

The release of tert-butyl ether compounds into the environment, primarily from gasoline use, poses significant environmental concerns. Research in this area focuses on understanding the behavior, fate, and removal of these compounds from the environment. Studies have explored various techniques, including the use of radio frequency plasma reactors for the decomposition of these compounds, demonstrating that technological interventions can potentially mitigate their environmental impact (Hsieh et al., 2011).

Toxicity and Environmental Safety

Studies have also delved into understanding the toxicity and safety of tert-butyl ether compounds. These compounds are present in various environmental matrices and can potentially affect human health. Research in this area aims to evaluate the occurrence, exposure pathways, and the potential toxic effects of these compounds, thereby contributing to the formulation of safety guidelines and regulations for their usage and management (Liu & Mabury, 2020).

Chemical Synthesis and Industrial Applications

The chemical properties of tert-butyl ether compounds make them suitable for various industrial applications, including their role as intermediates in chemical syntheses. Studies have reviewed the synthetic routes of compounds like vandetanib, where tert-butyl ether derivatives play a crucial role. Understanding these synthetic routes is essential for optimizing industrial processes and enhancing the commercial value of the end products (Mi, 2015).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate” in the sources I found78.

将来の方向性

The future directions of a compound refer to its potential applications and research opportunities. Unfortunately, I couldn’t find specific information on the future directions of “tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate” in the sources I found123.

特性

IUPAC Name |

tert-butyl N-[2-[(4-chloropyrimidin-2-yl)amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-14-9-13-5-4-8(12)16-9/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXTKDKDRWAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)

![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)

![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)

![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)

![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)

![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)

![2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441792.png)